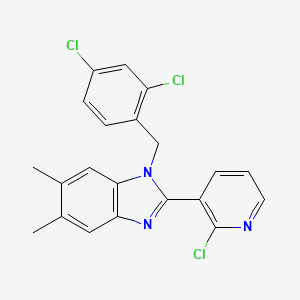
3-Hydroxy-5-methoxyflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-5-methoxyflavone is a flavonoid compound known for its diverse biological activities. Flavonoids are a group of natural substances with variable phenolic structures and are known for their beneficial effects on health. This compound is particularly noted for its potential anti-inflammatory, antioxidant, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-methoxyflavone typically involves the use of entomopathogenic filamentous fungi as biocatalysts. The process includes the biotransformation of methoxyflavones, where the number and position of methoxy groups influence the biotransformation rate and the amount of products formed .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of biocatalysts in large-scale production could be a potential method, given the efficiency of biotransformation processes in producing flavonoid derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxy-5-methoxyflavone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: This reaction can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: This reaction involves the replacement of functional groups, which can modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Common reagents include sodium borohydride and other reducing agents.
Substitution: Common reagents include halogens and other substituting agents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Applications De Recherche Scientifique
3-Hydroxy-5-methoxyflavone has a wide range of scientific research applications:
Chemistry: It is used in the study of flavonoid chemistry and the development of new synthetic methods.
Biology: It is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new pharmaceuticals and nutraceuticals
Mécanisme D'action
The mechanism of action of 3-Hydroxy-5-methoxyflavone involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways involved in inflammation, oxidative stress, and cell proliferation. For example, it can inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation, and induce apoptosis in cancer cells by activating caspases .
Comparaison Avec Des Composés Similaires
- 3-Hydroxyflavone
- 5-Hydroxy-3,7-dimethoxyflavone
- 5-Hydroxy-7-methoxyflavone
- 5-Hydroxy-3,7,4’-trimethoxyflavone
- 5,7-Dimethoxyflavone
Uniqueness: 3-Hydroxy-5-methoxyflavone is unique due to its specific hydroxyl and methoxy group positions, which contribute to its distinct biological activities. Compared to other similar compounds, it has shown promising anti-inflammatory and anticancer properties, making it a valuable compound for further research and development .
Propriétés
IUPAC Name |
3-hydroxy-5-methoxy-2-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-11-8-5-9-12-13(11)14(17)15(18)16(20-12)10-6-3-2-4-7-10/h2-9,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLQVYWQNZFUPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C(=C(O2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401346889 |
Source


|
| Record name | 5-Methoxyflavonol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6665-81-2 |
Source


|
| Record name | 5-Methoxyflavonol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate](/img/structure/B2867511.png)
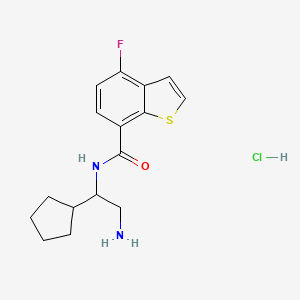
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methoxyphenyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2867513.png)

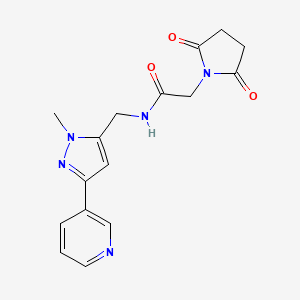
![2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2867520.png)
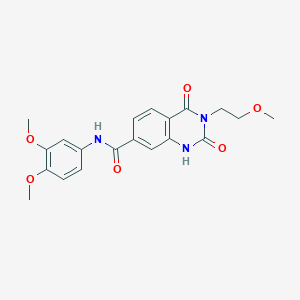
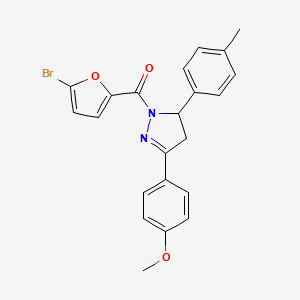

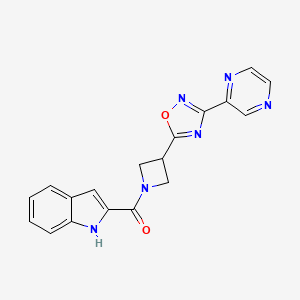
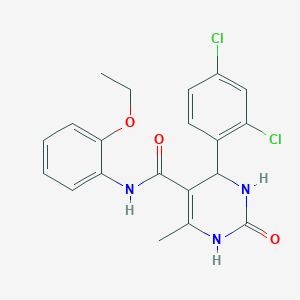
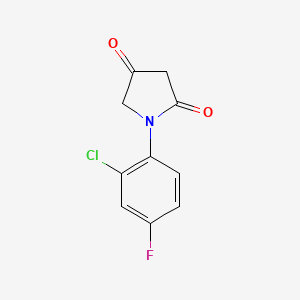
![1-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]piperazine dihydrochloride](/img/structure/B2867531.png)
